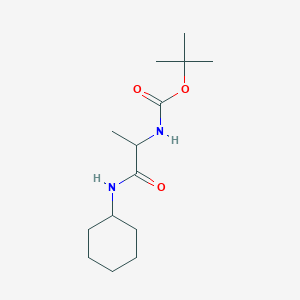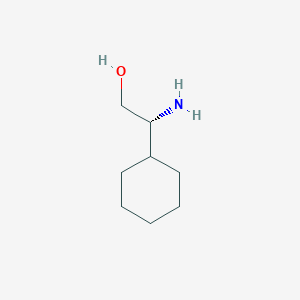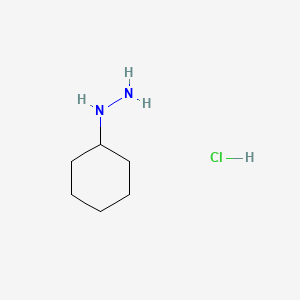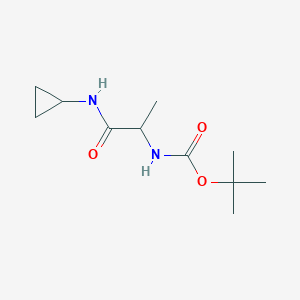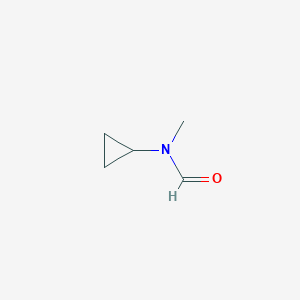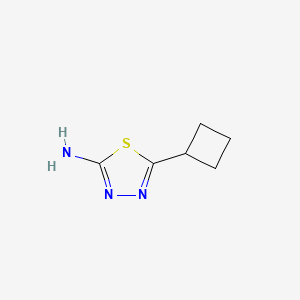![molecular formula C11H6ClFN4 B3024978 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 630107-83-4](/img/structure/B3024978.png)
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
概要
説明
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chlorine atom at the 4-position and a fluorophenyl group at the 1-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.
作用機序
Target of Action
The primary targets of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine are kinase enzymes . Kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its kinase targets through a process known as transmetalation . This involves the transfer of a group (in this case, the this compound molecule) from a metal to a carbon atom . The interaction with the kinase targets leads to the inhibition of the kinase activity, thereby affecting the signaling pathways that the kinases regulate .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular functions . The downstream effects of this inhibition can lead to the suppression of disease progression, particularly in diseases such as cancer where abnormal kinase activity is often a key factor .
Pharmacokinetics
It’s worth noting that these properties significantly impact the bioavailability of the compound and its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of kinase activity. This inhibition disrupts the normal functioning of cellular signaling pathways, leading to altered cell behavior. In the context of disease treatment, this can result in the suppression of disease progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
生化学分析
Biochemical Properties
It is known that pyrimidine derivatives, to which this compound belongs, play crucial roles in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
Related pyrrolo[2,3-d]pyrimidine derivatives have shown significant activity against various human cancer cell lines . These compounds influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
The localization of a protein can provide new insights into its function and protein-protein interaction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-D]pyrimidine scaffold.
Fluorophenyl Substitution: The final step involves the substitution of the 1-position with a fluorophenyl group, which can be accomplished through nucleophilic aromatic substitution reactions using appropriate fluorophenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Suzuki Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.
Major Products
Nucleophilic Aromatic Substitution: Substituted derivatives with various functional groups at the 4-position.
Suzuki Coupling: Biaryl derivatives with extended conjugation and potential biological activity.
科学的研究の応用
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Studies: It serves as a tool compound to study biological pathways and molecular targets, particularly those involving kinase inhibition.
Chemical Biology: The compound is used in chemical biology to probe protein-ligand interactions and to develop new chemical probes.
Industrial Applications: It finds applications in the development of agrochemicals and materials science due to its unique chemical properties.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the fluorophenyl substitution.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains both chlorine and fluorophenyl groups but differs in the heterocyclic scaffold.
Uniqueness
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorophenyl groups enhances its reactivity and potential as a versatile scaffold for drug development and chemical biology research.
特性
IUPAC Name |
4-chloro-1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-10-7-5-16-17(11(7)15-6-14-10)9-4-2-1-3-8(9)13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMWSMYVIWILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


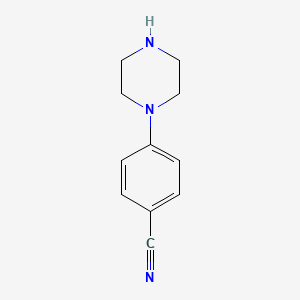
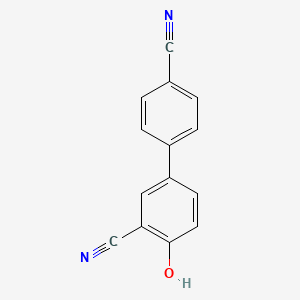
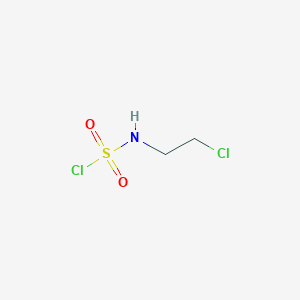
![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)
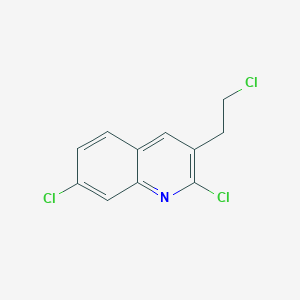
![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)
